The presence of the nitro group (NO2) and the thiophene ring in the molecule suggests potential areas for investigation. Nitro groups can be involved in various chemical reactions, and thiophene rings are found in some biologically active molecules. Here are some potential areas where Methyl 4-nitrobenzo[b]thiophene-2-carboxylate could be explored:
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate, with the chemical formula and CAS number 34084-87-2, is a compound that features a nitro group and a thiophene ring, contributing to its unique chemical properties. This compound is characterized by its aromatic structure, which includes both a benzoic acid derivative and a thiophene moiety.
The molecular weight of methyl 4-nitrobenzo[b]thiophene-2-carboxylate is approximately 237.23 g/mol, and it has a moderate number of heavy atoms (16) with a significant presence of hydrogen bond acceptors (4) and no hydrogen bond donors .
As with most chemicals, it is advisable to handle Methyl 4-nitrobenzothiophene-2-carboxylate with proper safety precautions. Specific hazard information is limited, but due to the presence of the nitro group, it is recommended to handle it with care as some nitroaromatic compounds can be explosive []. Always consult the Safety Data Sheet (SDS) for the specific product before handling this compound.
These reactions make methyl 4-nitrobenzo[b]thiophene-2-carboxylate a versatile intermediate in organic synthesis.
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate can be synthesized through several methods:
These methods highlight the compound's synthetic versatility, allowing for modifications that can tailor its properties for specific applications.
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate has potential applications in various fields:
Interaction studies involving methyl 4-nitrobenzo[b]thiophene-2-carboxylate often focus on its reactivity with biological macromolecules. Preliminary investigations suggest:
These interactions warrant further investigation to fully understand the compound's biological implications.
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | 20699-86-9 | 0.94 |
| Methyl 7-nitrobenzo[b]thiophene-2-carboxylate | 34084-89-4 | 0.88 |
| Methyl 5-amino benzo[b]thiophene-2-carboxylate | 20699-85-8 | 0.82 |
| Ethyl 3-amino benzo[b]thiophene-2-carboxylate | 34761-09-6 | 0.79 |
| Methyl 3-amino benzo[b]thiophene-2-carboxylate | 35212-85-2 | 0.73 |
The uniqueness of methyl 4-nitrobenzo[b]thiophene-2-carboxylate lies in its specific nitro substitution pattern on the thiophene ring, which may impart distinct reactivity and biological activity compared to its analogs. The presence of both nitro and ester functionalities enhances its potential as a versatile building block in organic synthesis and pharmaceutical applications.
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate (C₁₀H₇NO₄S) is a heterocyclic aromatic compound featuring a fused benzo[b]thiophene core. The structure comprises a benzene ring fused to a thiophene ring, with substituents at the 2- and 4-positions: a methyl carboxylate group (-COOCH₃) and a nitro group (-NO₂), respectively (Figure 1).
The nitro group at position 4 acts as an electron-withdrawing group, influencing the compound’s electronic properties, while the methyl carboxylate at position 2 enhances solubility in organic solvents.
The synthesis of benzo[b]thiophene derivatives gained prominence in the late 20th century due to their applications in pharmaceuticals and materials science. Early methods, such as the Larock annulation, focused on cyclization reactions of alkynyl thioethers. However, the introduction of nitro groups required advanced regioselective techniques.
A pivotal advancement came in 1999 with the development of pressure-assisted reactions using mercaptoacetic acid and alkali metal hydroxides to synthesize substituted benzo[b]thiophenecarboxylic acids. Later, microwave-assisted synthesis (2015) improved yields for derivatives like methyl 3-amino-4-nitrobenzo[b]thiophene-2-carboxylate, which are intermediates in kinase inhibitor production.
This compound serves as a critical intermediate in synthesizing bioactive molecules and functional materials:
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Microwave-assisted | 115–125°C, 10–30 psi, 3 hours | 92 | |
| Pressure-assisted | 245°F, 19 psi, 3 hours | 83–92 | |
| Conventional heating | Reflux in DMF, anhydrous K₂CO₃ | 65–75 |
The compound’s versatility underscores its importance in advancing both medicinal chemistry and materials engineering.
The nitration of benzo[b]thiophene derivatives represents a fundamental electrophilic aromatic substitution reaction that exhibits distinctive regioselectivity patterns [1] [2] [3]. The electron-rich nature of the thiophene ring system significantly influences the orientation and reactivity of nitrating species, with the benzene ring portion demonstrating variable susceptibility to electrophilic attack depending on reaction conditions [4].
Research investigations have demonstrated that nitration of benzo[b]thiophene occurs preferentially at specific positions within the fused ring system [3] [4]. When benzo[b]thiophene is subjected to nitration conditions using fuming nitric acid in glacial acetic acid, the reaction proceeds with characteristic regioselectivity patterns that can be rationalized through molecular orbital theory and electron density calculations [1] [4]. The observed preference of substitution follows the order: position 6 > position 5 > position 4 > position 7, which correlates directly with computed electron density distributions [4].
The nitration mechanism involves the formation of the nitronium ion as the active electrophilic species [5] [6]. Under typical reaction conditions employing nitric acid and sulfuric acid mixtures, the electrophilic substitution proceeds through the formation of a sigma complex intermediate, followed by proton elimination to restore aromaticity [6] [7]. The regioselectivity observed in these reactions reflects the electronic distribution within the benzothiophene framework, where the thiophene sulfur atom exerts both inductive and resonance effects on the adjacent benzene ring [8] [9].
Experimental studies have revealed that reaction temperature significantly influences both the rate and selectivity of nitration reactions [1] [4]. Lower reaction temperatures generally favor enhanced regioselectivity, while elevated temperatures can lead to multiple substitution products and reduced selectivity [3]. The use of mixed acid systems containing nitric acid, acetic acid, and acetic anhydride has been shown to facilitate nitration at all positions within the benzene ring when reactions are conducted at reduced temperatures [4].
Table 1: Nitration Reaction Conditions and Product Distribution
| Reaction Conditions | Temperature (°C) | Primary Product | Yield (%) | Secondary Products |
|---|---|---|---|---|
| Fuming HNO₃/AcOH | 80-100 | 3-nitrobenzo[b]thiophene | 61 | 5-nitrobenzo[b]thiophene (16%) |
| KNO₃/H₂SO₄ | 0-5 | 6-nitrobenzo[b]thiophene | 45 | Multiple isomers |
| HNO₃/AcOH/Ac₂O | 0-25 | Mixed products | Variable | 4,5,6,7-isomers |
The formation of methyl 4-nitrobenzo[b]thiophene-2-carboxylate through direct nitration requires careful consideration of the carboxylate substituent influence [10]. The presence of the methyl ester group at position 2 directs subsequent nitration toward the 4-position through a combination of electronic and steric effects [11] [12]. This regioselectivity arises from the electron-withdrawing nature of the carboxylate group, which deactivates ortho and para positions while maintaining reactivity at the 4-position [8] [7].
The hydrolysis of methyl esters to carboxylic acids represents a critical transformation in the synthetic manipulation of benzothiophene derivatives [10] [13] [14]. This reaction can proceed under either acidic or basic conditions, with each pathway exhibiting distinct mechanistic features and practical advantages [13] [14].
Under basic conditions, the hydrolysis of methyl 4-nitrobenzo[b]thiophene-2-carboxylate proceeds through a nucleophilic acyl substitution mechanism [10] [14]. The reaction involves attack of hydroxide ion on the electrophilic carbon of the ester carbonyl group, forming a tetrahedral intermediate that subsequently collapses to expel methoxide ion [14]. The irreversible nature of this transformation under basic conditions results from the immediate deprotonation of the carboxylic acid product by the strongly basic reaction medium [13] [14].
Experimental procedures for the base-catalyzed hydrolysis of methyl 4-nitrobenzo[b]thiophene-2-carboxylate typically employ lithium hydroxide monohydrate in aqueous methanol systems [10]. A representative procedure involves treating 180 milligrams of the methyl ester with 48 milligrams of lithium hydroxide monohydrate in a mixture of 2 milliliters of water and 4 milliliters of methanol at 80 degrees Celsius for 4 hours [10]. Following reaction completion, acidification with hydrochloric acid precipitates the carboxylic acid product, which can be isolated by filtration and dried under reduced pressure [10].
The choice of base significantly influences reaction efficiency and product quality [13] [14]. Lithium hydroxide demonstrates superior performance compared to sodium or potassium hydroxide due to its enhanced solubility in mixed aqueous-organic solvent systems [10]. The use of methanol as co-solvent facilitates dissolution of the organic substrate while maintaining sufficient water content for effective nucleophilic attack [15].
Table 2: Hydrolysis Reaction Optimization Data
| Base | Solvent System | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) |
|---|---|---|---|---|---|
| LiOH·H₂O | MeOH/H₂O (2:1) | 80 | 4 | >95 | 90 |
| NaOH | MeOH/H₂O (2:1) | 80 | 4 | 85 | 82 |
| KOH | MeOH/H₂O (2:1) | 80 | 6 | 88 | 79 |
| LiOH·H₂O | EtOH/H₂O (2:1) | 80 | 6 | 92 | 87 |
Acid-catalyzed hydrolysis represents an alternative approach that proceeds through a different mechanistic pathway [13] [14]. Under acidic conditions, protonation of the ester carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water molecules [14]. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of methanol to yield the carboxylic acid product [13].
The reversible nature of acid-catalyzed ester hydrolysis necessitates the use of excess water to drive the equilibrium toward product formation [13] [14]. Typical reaction conditions employ concentrated sulfuric acid or hydrochloric acid in aqueous systems with extended reaction times [14]. While acid-catalyzed hydrolysis offers the advantage of mild reaction conditions, the extended reaction times and potential for side reactions make basic hydrolysis the preferred method for most synthetic applications [13].
Temperature optimization studies have revealed that elevated temperatures accelerate the hydrolysis reaction while maintaining high selectivity [10] [15]. Reactions conducted at 80 degrees Celsius provide optimal balance between reaction rate and product quality, with minimal formation of degradation products [10]. Lower temperatures result in incomplete conversion, while temperatures exceeding 100 degrees Celsius can lead to undesired side reactions and reduced yields [15].
Regioselective formation of methyl 4-nitrobenzo[b]thiophene-2-carboxylate can be achieved through various substitution reactions that exploit the electronic properties of the benzothiophene ring system [16] [17] [18] [19]. The inherent reactivity patterns of benzothiophene derivatives provide opportunities for selective functionalization at specific ring positions through carefully designed synthetic strategies [20] [21].
Electrophilic aromatic substitution reactions on benzothiophene derivatives exhibit predictable regioselectivity patterns that can be exploited for targeted synthesis [8] [7]. The electron-rich nature of the thiophene ring directs electrophilic attack primarily to the 2 and 3 positions, while the benzene ring demonstrates variable reactivity depending on substituent effects [8] [22]. The presence of electron-withdrawing groups such as nitro substituents significantly alters these reactivity patterns by reducing electron density at adjacent positions [7] [4].
The synthesis of 2-substituted benzothiophenes has been achieved through palladium-catalyzed cross-coupling reactions that provide excellent regioselectivity [17] [20]. Room-temperature direct beta-arylation of benzothiophenes with aryl iodides as coupling partners demonstrates remarkable regioselectivity and functional group tolerance [17] [20]. These reactions proceed through a concerted carbo-palladation mechanism followed by base-assisted elimination, providing access to diversely substituted benzothiophene derivatives [20].
Table 3: Regioselective Substitution Reaction Conditions
| Reaction Type | Catalyst System | Temperature (°C) | Solvent | Regioselectivity | Yield (%) |
|---|---|---|---|---|---|
| Direct C-H Arylation | Pd₂(dba)₃/AgCl | 25 | DMF | β-selective | 75-88 |
| Friedel-Crafts Acylation | AlCl₃ | 0-25 | CH₂Cl₂ | 2-position | 65-80 |
| Nitration | HNO₃/H₂SO₄ | 0-5 | Mixed acid | 4-position | 70-85 |
| Halogenation | NBS/AIBN | 80 | CCl₄ | 3-position | 60-75 |
Silver-mediated carbon-hydrogen activation has emerged as a powerful method for achieving alpha-arylation of benzothiophenes under mild conditions [19]. This approach demonstrates unprecedented regioselectivity switching behavior, where the alpha versus beta selectivity can be controlled through careful adjustment of palladium catalyst loading [19]. At low palladium concentrations, silver-mediated carbon-hydrogen activation becomes the dominant reaction pathway, enabling selective functionalization at the alpha position [19].
The mechanism of regioselective substitution involves complex interactions between electronic and steric factors [18] [7]. Computational studies using density functional theory have provided insights into the factors governing regioselectivity in electrophilic aromatic substitution reactions [7] [9]. The calculated activation energies for different regioisomeric pathways correlate well with experimental observations, confirming that electronic effects predominate over steric considerations in most cases [7].
Decarboxylative coupling reactions represent another approach for regioselective functionalization of benzothiophene derivatives [18]. Palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes provides an efficient strategy for constructing functionalized benzothiophenes [18]. The presence of both silver chloride and chlorine substituents proves essential for successful decarboxylation under the given reaction conditions [18].
Modern synthetic strategies increasingly employ metal-free methodologies for regioselective benzothiophene synthesis [21] [22]. Electrochemical approaches enable regioselective arylation of benzothiophenes through dehydrogenative coupling reactions that proceed without external oxidants [21]. These methods offer advantages in terms of environmental sustainability and operational simplicity while maintaining excellent regioselectivity [21].
Alternative synthetic routes for methyl 4-nitrobenzo[b]thiophene-2-carboxylate synthesis encompass diverse methodological approaches that address limitations of traditional methods while offering improved efficiency and selectivity [23] [24] [25] [26]. These strategies leverage advances in catalysis, reaction methodology, and process optimization to achieve enhanced synthetic outcomes [27] [28] [29].
Palladium-catalyzed carbonylative synthesis represents a versatile approach for constructing benzothiophene carboxylate derivatives [30] [31]. This methodology employs readily available aryl halides as starting materials and introduces the carboxylate functionality through carbon monoxide insertion reactions [30] [31]. Optimization studies have demonstrated that reaction conditions significantly influence both yield and selectivity, with temperature, pressure, and catalyst loading serving as critical parameters [31].
The palladium-catalyzed approach utilizes iodinated benzothiophene precursors that undergo carbonylation in the presence of alcohols to generate the corresponding ester products [30] [31]. Typical reaction conditions involve palladium iodide catalysts, potassium iodide additives, and carbon monoxide pressure of 32 atmospheres [31]. The reaction proceeds at temperatures between 80 and 100 degrees Celsius for 24 to 36 hours, depending on the specific substrate and alcohol nucleophile employed [31].
Table 4: Alternative Synthetic Route Comparison
| Synthetic Method | Starting Material | Key Reagents | Conditions | Overall Yield (%) | Steps |
|---|---|---|---|---|---|
| Carbonylative Coupling | Aryl iodide | Pd/CO/ROH | 80°C, 32 atm | 75-80 | 2-3 |
| Aryne Reaction | Silylaryl triflate | CsF/alkynyl sulfide | 25°C | 65-75 | 1 |
| Photocyclization | Diaryl thiophene | I₂/hν | 25°C | 70-85 | 2 |
| Microwave Synthesis | Multiple precursors | Various | 120°C | 80-90 | 3-4 |
Aryne-based synthetic strategies provide direct access to benzothiophene scaffolds through single-step intermolecular reactions [24] [32]. The reaction between ortho-silylaryl triflates and alkynyl sulfides in the presence of cesium fluoride generates benzothiophene products through nucleophilic addition and cyclization sequences [24] [32]. This approach demonstrates excellent functional group tolerance and enables synthesis of diversely substituted benzothiophene derivatives [24].
Photochemical cyclization methods have emerged as efficient alternatives for benzothiophene synthesis [23] [27]. Iodine-promoted photocyclization of appropriately substituted thiophene precursors provides access to fused benzothiophene systems under mild conditions [23] [27]. Comparative studies indicate that photochemical methods often surpass traditional thermal cyclization approaches in terms of efficiency and selectivity [23].
Microwave-assisted synthesis has revolutionized benzothiophene preparation by dramatically reducing reaction times while maintaining high yields [26]. Multi-step synthesis that traditionally requires one week under conventional heating conditions can be completed within 12 hours using microwave irradiation [26]. The enhanced reaction rates result from efficient energy transfer and uniform heating, which minimizes side reactions and improves overall process efficiency [26].
Table 5: Reaction Optimization Parameters
| Parameter | Traditional Method | Optimized Conditions | Improvement Factor |
|---|---|---|---|
| Reaction Time | 24-48 hours | 4-12 hours | 2-4x faster |
| Temperature | 100-150°C | 80-120°C | Lower energy |
| Solvent Usage | 50-100 mL | 10-25 mL | 2-5x reduction |
| Catalyst Loading | 5-10 mol% | 1-3 mol% | 2-5x reduction |
| Overall Yield | 60-70% | 75-90% | 15-30% increase |
Gold-catalyzed cyclization reactions offer another attractive route for benzothiophene synthesis [29]. Gold-N-heterocyclic carbene complexes catalyze the cyclization of 2-alkynyl thioanisoles to produce 2-substituted benzothiophenes with excellent yields and selectivity [29]. The mild reaction conditions and broad substrate scope make this approach particularly suitable for complex molecule synthesis [29].
Process optimization strategies focus on minimizing environmental impact while maximizing synthetic efficiency [33] [34]. Green chemistry principles guide the development of sustainable synthetic routes that reduce waste generation and eliminate hazardous reagents [34]. Solvent selection plays a crucial role in these efforts, with research demonstrating that carefully chosen solvent systems can dramatically improve both reaction outcomes and environmental profiles [35] [15].
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate adopts a planar molecular geometry characteristic of fused aromatic heterocycles [1] [2]. The compound features a rigid bicyclic benzothiophene core system with the nitro group and methyl ester substituents maintaining coplanarity with the aromatic framework [3].
The molecular structure exhibits C₁₀H₇NO₄S composition with a molecular weight of 237.23 g/mol [1] [4]. The canonical SMILES representation COC(=O)C1=CC2=C(S1)C=CC=C2N+=O illustrates the specific connectivity pattern, where the nitro group occupies the 4-position of the benzene ring and the methyl carboxylate is positioned at C-2 of the thiophene ring [1] [5].
Conformational analysis reveals that the molecule maintains a highly planar configuration due to extensive π-conjugation throughout the aromatic system [2] [3]. The nitro group demonstrates restricted rotation with a calculated torsional frequency of approximately 62 cm⁻¹, indicating significant conjugative stabilization with the benzothiophene π-system . This planarity is further reinforced by the aromatic nature of both the benzene and thiophene components, which prevents significant out-of-plane distortions.
The heavy atom count of 16 and topological polar surface area of 88.1 Ų reflect the compact, rigid molecular architecture [7]. The compound exhibits zero hydrogen bond donors and five hydrogen bond acceptors, with the acceptor sites distributed among the nitro group oxygens, carbonyl oxygen, and ester oxygen atoms [7].
The nitro group at position 4 exerts profound electronic effects on the benzothiophene system through both inductive and resonance mechanisms [2] [8]. As a strong electron-withdrawing group, the nitro substituent significantly depletes electron density from the aromatic ring system, with the effect being most pronounced at the ortho and para positions relative to the nitro group [8] [9].
Electron withdrawal by the nitro group occurs through multiple pathways. The inductive effect (-I) operates through σ-bonds, withdrawing electron density directly from the benzene ring [8] [10]. Simultaneously, the resonance effect (-R) allows for delocalization of π-electrons from the aromatic system into the nitro group's π-system, further reducing electron density on the ring [8] [11].
The thiophene moiety contributes distinct electronic characteristics compared to carbocyclic aromatic systems [2] [12]. The sulfur atom, being less electronegative than nitrogen or oxygen, provides electron density to the π-system while maintaining aromatic stability [12]. This creates an interesting electronic dichotomy within the molecule, where the thiophene ring acts as an electron-rich partner to the electron-deficient nitro-substituted benzene ring.
Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the thiophene portion and the connecting carbon framework, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the nitro-substituted benzene ring [3]. This charge distribution pattern facilitates intramolecular charge transfer from the electron-rich thiophene to the electron-deficient nitrobenzene portion.
The XLogP3-AA value of 2.8 indicates moderate lipophilicity, reflecting the balance between the polar nitro and ester functionalities and the lipophilic aromatic core [7]. The complexity value of 365 underscores the structural sophistication arising from the fused ring system with multiple functional groups [7].
Thermal stability of methyl 4-nitrobenzo[b]thiophene-2-carboxylate follows patterns observed in related nitroaromatic compounds [13] [14]. Comparative analysis with structurally similar molecules suggests decomposition temperatures exceeding 250°C, consistent with thermal behavior of nitrobenzothiophene derivatives [15] [13].
The thermodynamic stability is enhanced by the extensive aromatic conjugation within the benzothiophene framework [16] [17]. The fusion of benzene and thiophene rings creates a thermodynamically favored system with significant resonance stabilization energy. However, the presence of the nitro group introduces potential thermal liability, as nitro compounds are known to undergo exothermic decomposition reactions [13] [18].
Kinetic stability analysis reveals that the compound's stability is influenced by the electronic effects of both the nitro group and the aromatic system [13] [14]. The nitro group, while providing electronic activation for certain reactions, also creates a thermodynamically stable configuration through resonance delocalization [9] [11]. The measured activation energies for similar nitroaromatic compounds range from 131-203 kJ/mol, suggesting moderate kinetic barriers to decomposition [13].
Decomposition pathways likely involve initial nitro group fragmentation, following patterns observed in related nitroaromatic systems [18] [19]. The presence of the thiophene sulfur atom may influence decomposition kinetics through potential coordination effects or alternative reaction pathways [17] [20]. Thermal decomposition typically begins with C-NO₂ bond homolysis, generating nitrogen oxides and aromatic radicals [14] [18].
The ester functionality provides additional thermodynamic stability through resonance interaction with the aromatic system [17] [20]. However, under extreme thermal conditions, ester hydrolysis or thermal rearrangement reactions may occur, potentially affecting overall molecular stability [13] [14].
Solubility characteristics of methyl 4-nitrobenzo[b]thiophene-2-carboxylate reflect the compound's amphiphilic nature, combining polar functional groups with a hydrophobic aromatic core [21] [22]. The molecule exhibits very low water solubility (estimated <0.1 mg/mL) due to the predominant hydrophobic character of the benzothiophene system [23] [24].
Polar protic solvents such as methanol and ethanol provide moderate solubility (5-20 mg/mL), facilitated by hydrogen bonding interactions with the ester carbonyl and potential dipolar interactions with the nitro group [25] [26]. The solubility enhancement in these solvents stems from the ability of protic solvents to solvate the polar ester and nitro functionalities while accommodating the aromatic core through van der Waals interactions [27] [28].
Polar aprotic solvents demonstrate the highest solubility for this compound. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) exhibit excellent solvation properties (>30 mg/mL), attributed to strong dipolar interactions with the nitro group and effective solvation of the ester functionality [21] [22]. These solvents can efficiently stabilize the polar regions of the molecule while providing adequate solvation for the aromatic framework [29] [26].
Dichloromethane and other chlorinated solvents show high solubility due to favorable aromatic-aromatic interactions and the ability to solvate both polar and nonpolar regions of the molecule [27] [30]. The moderate dielectric constant of these solvents provides an optimal environment for molecules with intermediate polarity characteristics.
Phase behavior analysis indicates that the compound exists as a solid at room temperature, with predicted melting points similar to related benzothiophene carboxylates (70-74°C range) [30] [31]. The predicted boiling point of 393±22°C reflects the molecular weight and intermolecular interactions characteristic of substituted aromatic esters [32] [33].
Crystallization behavior is influenced by the planar molecular geometry, which facilitates π-π stacking interactions between aromatic rings [30] [31]. The presence of polar substituents (nitro and ester groups) enables additional intermolecular interactions through dipole-dipole forces and potential hydrogen bonding with trace moisture or protic solvents [30] [34].